[3,3'-Bipyridine]-5,5'-dicarboxylic acid
Overview
Description
[3,3’-Bipyridine]-5,5’-dicarboxylic acid is a derivative of bipyridine, a heterocyclic compound consisting of two pyridine rings connected by a single bond. This compound is of significant interest due to its potential applications in various fields, including coordination chemistry, materials science, and pharmaceuticals. The presence of carboxylic acid groups at the 5,5’ positions enhances its ability to form complexes with metal ions, making it a valuable ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,3’-Bipyridine]-5,5’-dicarboxylic acid typically involves the coupling of pyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, where a boronic acid derivative of pyridine is coupled with a halogenated pyridine under palladium catalysis. The reaction conditions often include a base, such as potassium carbonate, and a solvent like dimethylformamide or toluene, with the reaction being carried out under an inert atmosphere .
Industrial Production Methods
Industrial production of [3,3’-Bipyridine]-5,5’-dicarboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process, which may include recrystallization or chromatography, is optimized to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[3,3’-Bipyridine]-5,5’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include bipyridine N-oxides, reduced bipyridine derivatives, and various substituted bipyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
In chemistry, [3,3’-Bipyridine]-5,5’-dicarboxylic acid is used as a ligand in coordination complexes.
Biology and Medicine
The compound’s ability to form stable complexes with metal ions makes it useful in biological and medicinal research. It can be used to design metal-based drugs and diagnostic agents. Additionally, its derivatives are explored for their antimicrobial and anticancer properties .
Industry
In the industrial sector, [3,3’-Bipyridine]-5,5’-dicarboxylic acid is used in the development of advanced materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have applications in gas storage, separation, and catalysis .
Mechanism of Action
The mechanism of action of [3,3’-Bipyridine]-5,5’-dicarboxylic acid primarily involves its ability to chelate metal ions. The carboxylic acid groups and nitrogen atoms in the pyridine rings coordinate with metal centers, forming stable complexes. These complexes can interact with biological molecules or catalyze chemical reactions by providing a favorable environment for the reactants .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Another bipyridine derivative with nitrogen atoms at the 2,2’ positions. It is also a widely used ligand in coordination chemistry.
4,4’-Bipyridine: This compound has nitrogen atoms at the 4,4’ positions and is known for its use in the synthesis of viologens, which are electroactive materials.
Uniqueness
[3,3’-Bipyridine]-5,5’-dicarboxylic acid is unique due to the presence of carboxylic acid groups at the 5,5’ positions, which enhance its ability to form stable complexes with metal ions.
Properties
IUPAC Name |
5-(5-carboxypyridin-3-yl)pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-11(16)9-1-7(3-13-5-9)8-2-10(12(17)18)6-14-4-8/h1-6H,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDJIOVNODRVCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(=O)O)C2=CC(=CN=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801275070 | |
Record name | [3,3′-Bipyridine]-5,5′-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801275070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856796-87-7 | |
Record name | [3,3′-Bipyridine]-5,5′-dicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=856796-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3,3′-Bipyridine]-5,5′-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801275070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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